molecular formula C17H18F3N5O2S2 B2379776 N-methyl-2-((5-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105226-02-5

N-methyl-2-((5-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2379776
CAS No.: 1105226-02-5
M. Wt: 445.48
InChI Key: ZRJZRZKNZXJQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-((5-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative characterized by:

  • A 1,3,4-thiadiazole core substituted with a thioacetamide group at position 2.
  • A piperazine ring at position 5 of the thiadiazole, functionalized with a 3-(trifluoromethyl)benzoyl group.
  • A methyl group on the acetamide nitrogen.

Properties

IUPAC Name

N-methyl-2-[[5-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2S2/c1-21-13(26)10-28-16-23-22-15(29-16)25-7-5-24(6-8-25)14(27)11-3-2-4-12(9-11)17(18,19)20/h2-4,9H,5-8,10H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJZRZKNZXJQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((5-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H18F3N5S\text{C}_{16}\text{H}_{18}\text{F}_3\text{N}_5\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, the GI50 values of related thiadiazole derivatives were reported as follows:

Cell LineGI50 (μM)
HeLa (cervical cancer)0.70
U2OS (osteosarcoma)0.69

These values indicate a strong inhibitory effect on cell viability, suggesting that this compound may possess similar or enhanced anticancer activity compared to other thiadiazole derivatives .

Case Studies

  • Study on Human Myeloid Leukemia Cells :
    • The compound exhibited decreased viability in human myeloid leukemia HL-60 and U937 cells, indicating its potential as an anticancer agent .
  • Breast Cancer Models :
    • In models of triple-negative breast cancer, the compound showed reduced growth of xenografts and decreased proliferation of cancer cells without overt toxicity .

Antimicrobial Activity

In addition to its anticancer properties, thiadiazole derivatives have shown significant antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus12.5 – 25 μg/mL
Escherichia coliVaries by derivative

These findings suggest that this compound may also be effective in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Table 1: Key Structural Features and Physicochemical Properties
Compound Name / ID Core Structure Modifications Molecular Weight (g/mol) Biological Activity / Notes Reference ID
Target Compound : N-methyl-2-((5-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide Piperazine-linked 3-(trifluoromethyl)benzoyl group; methylated acetamide Not reported Hypothesized enzyme inhibition (e.g., O-GlcNAcase)
ASN90 (O-GlcNAcase inhibitor) Piperazine-linked benzo[d][1,3]dioxol-5-yl group Not reported Potent O-GlcNAcase inhibition; in vivo activity demonstrated
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31) Trifluoromethylphenyl group; 3-methoxybenzylthio substitution Not reported Cytotoxic activity against cancer cell lines
N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(3-chloro-4-(trifluoromethyl)phenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4f) Ureido-linked 3-chloro-4-(trifluoromethyl)phenyl group; benzothiazole moiety 491.01 (calc) Antiproliferative activity (IC₅₀ values in µM range)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide Ethyl-substituted thiadiazole; 2-fluorophenyl-piperazine Not reported Structural analogue with fluorophenyl-piperazine substitution

Key Differences and Functional Implications

ASN90 () shares a piperazine-thiadiazole scaffold but incorporates a benzo[d][1,3]dioxol group, which may confer distinct target specificity (e.g., O-GlcNAcase vs. kinase inhibition) .

Biological Activity :

  • Compounds with trifluoromethyl groups (e.g., 4f, 31) demonstrate antiproliferative and cytotoxic activities , suggesting the target compound may share similar mechanisms but with enhanced pharmacokinetics due to piperazine flexibility .
  • Piperazine-containing derivatives (e.g., ASN90, ’s BZ-IV) show improved solubility and CNS penetration, critical for in vivo efficacy .

Synthetic Accessibility :

  • The target compound’s benzoyl-piperazine linkage requires multi-step synthesis (similar to ’s BZ-IV), whereas ureido-linked analogues (e.g., 4f) are synthesized via simpler coupling reactions .

Research Findings and Comparative Analysis

Antiproliferative and Cytotoxic Activities

  • Compound 4f (): Exhibits antiproliferative activity with IC₅₀ values of 8–12 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines.
  • Compound 31 (): Shows cytotoxicity (IC₅₀ = 5.2 µM) against colorectal carcinoma (HCT-116), attributed to the electron-withdrawing trifluoromethyl group enhancing thiadiazole reactivity .

Enzyme Inhibition Potential

  • ASN90 (): A potent O-GlcNAcase inhibitor (IC₅₀ = 2 nM), highlighting the role of piperazine-thiadiazole scaffolds in enzyme targeting. The target compound’s 3-(trifluoromethyl)benzoyl group may similarly enhance binding affinity .

Structural Insights from X-ray Studies

  • reports X-ray diffraction data for N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide, revealing planar thiadiazole rings and hydrogen-bonding interactions critical for stability. This suggests the target compound’s benzoyl-piperazine group may adopt similar conformations for target engagement .

Preparation Methods

Acylation Reaction Protocol

A stirred solution of piperazine (1.0 equiv) in dry dichloromethane (DCM) is treated with 3-(trifluoromethyl)benzoyl chloride (1.1 equiv) under an inert atmosphere. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl byproduct. The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. Post-reaction, the mixture is washed with water, and the organic layer is dried over Na₂SO₄. Evaporation yields 4-(3-(trifluoromethyl)benzoyl)piperazine as a white solid (yield: 85–92%).

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance mixing efficiency and reduce reaction times. Automated systems regulate stoichiometry and temperature, ensuring reproducibility.

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is constructed via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. This step introduces the reactive thiol group necessary for subsequent functionalization.

Thiosemicarbazide Preparation

A solution of hydrazine hydrate reacts with carbon disulfide in ethanol under reflux to form ammonium dithiocarbamate. This intermediate is treated with hydrazonoyl chloride derivatives (e.g., 2-bromoacetophenone) to yield substituted thiosemicarbazides.

Cyclization to 1,3,4-Thiadiazole

The thiosemicarbazide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) or Hantzsch-type conditions (α-haloketones). For example, treatment with ethyl 2-chloro-4,4,4-trifluoroacetoacetate in acetonitrile at 76°C generates the 2-amino-5-chloromethyl-1,3,4-thiadiazole intermediate.

Coupling of Piperazine and Thiadiazole Moieties

The chloromethyl-thiadiazole intermediate reacts with 4-(3-(trifluoromethyl)benzoyl)piperazine via nucleophilic aromatic substitution (SNAr) .

SNAr Reaction Conditions

A mixture of 5-chloromethyl-1,3,4-thiadiazole (1.0 equiv) and 4-(3-(trifluoromethyl)benzoyl)piperazine (1.2 equiv) in dimethylformamide (DMF) is heated to 80°C for 6–8 hours. Potassium carbonate (2.0 equiv) acts as a base to deprotonate the piperazine nitrogen, facilitating displacement of the chloride. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Introduction of the Thioacetamide Side Chain

The final step involves thioetherification to attach the N-methylacetamide group to the thiadiazole sulfur.

Thiol Activation and Coupling

The thiadiazole-thiol intermediate (1.0 equiv) is treated with N-methyl-2-chloroacetamide (1.5 equiv) in tetrahydrofuran (THF). Triethylamine (3.0 equiv) promotes deprotonation of the thiol, generating a thiolate nucleophile that attacks the chloroacetamide electrophile. The reaction proceeds at 50°C for 4 hours, yielding the target compound after recrystallization from ethanol/water (yield: 70–78%).

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation (100°C, 30 minutes) to accelerate the reaction, improving yields to 85–90%.

Analytical Characterization and Quality Control

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H), 4.35 (s, 2H, SCH₂CO), 3.65–3.55 (m, 8H, piperazine), 2.85 (s, 3H, NCH₃).
  • FTIR : 1695 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch), 1250 cm⁻¹ (C-S stretch).

Industrial-Scale Production Challenges

Catalyst Recovery and Recycling

Polymer-supported amine catalysts (e.g., Amberlyst A-21) enable efficient thioacetamide formation with >90% recovery rates, reducing costs.

Solvent Selection and Waste Management

Green chemistry principles advocate for acetonitrile as a reusable solvent in thioacetamide synthesis. Distillation reclaims >95% of solvent, minimizing environmental impact.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Conventional SNAr 70–78 98 Scalability
Microwave-Assisted 85–90 99 Reduced reaction time
Flow Chemistry 88–92 97 Continuous production capability

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-methyl-2-((5-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves:

  • Cyclization : Use concentrated sulfuric acid for thiadiazole ring formation (24 hours at 293–298 K) .
  • Coupling reactions : Piperazine and trifluoromethylbenzoyl groups are introduced via nucleophilic substitution or condensation. Solvent choice (ethanol, DMF) and stoichiometric ratios (1:1 for intermediates) are critical to avoid byproducts .
  • Thioacetamide linkage : React thiol-containing intermediates with chloroacetamide derivatives under basic conditions (K₂CO₃ in DMF) .
    • Optimization : Monitor reactions via TLC (chloroform:acetone, 3:1) and adjust heating duration (15–20 minutes for initial coupling) to improve yields (>90%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ = 1.91 ppm for methyl groups) to confirm substituent positions .
  • Mass spectrometry : Fast Atom Bombardment (FAB-MS) or ESI-MS to verify molecular ions (e.g., m/z = 384 [M+H]⁺) .
  • IR spectroscopy : Key peaks include ν(C=O) at 1670 cm⁻¹ and ν(N–H) at 3310 cm⁻¹ .
  • Elemental analysis : Validate C, H, N, S, and Cl content (e.g., Cl% = 27.72) .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

  • Answer :

  • Storage : Keep in airtight containers at 253–273 K to prevent hydrolysis of the thioacetamide group .
  • Handling : Avoid prolonged exposure to moisture or strong bases. Use inert atmospheres (N₂/Ar) for reactions involving thiol groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic or heterocyclic protons .
  • X-ray crystallography : Confirm molecular geometry if co-crystals form (e.g., co-crystallize with intermediates like 4.1/4.1a) .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to trace ambiguous peaks .

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

  • Answer :

  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict electrophilic/nucleophilic sites .
  • Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., kinase enzymes) using the trifluoromethyl group as a hydrophobic anchor .
  • MD simulations : Assess stability of piperazine-thiadiazole conformers in aqueous environments .

Q. What experimental approaches validate the proposed mechanism of heterocyclization during synthesis?

  • Answer :

  • Isolation of intermediates : Quench reactions at timed intervals (e.g., 1, 6, 12 hours) to trap intermediates like thioamides for analysis .
  • Kinetic studies : Vary temperature (293–353 K) and measure rate constants via HPLC to identify rate-determining steps .
  • Isotope effects : Replace sulfur with ³⁴S to track cyclization pathways via MS .

Q. How can researchers address low yields in piperazine coupling reactions?

  • Answer :

  • Catalyst screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig amination .
  • Solvent optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to favor nucleophilic substitution .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to <2 hours with controlled power (150 W) .

Methodological Guidelines

Parameter Recommendation Evidence
Reaction temperature293–298 K for cyclization; 353 K for coupling
PurificationColumn chromatography (SiO₂, CHCl₃:MeOH)
Spectral resolution600 MHz NMR for aromatic regions
Stability testingAccelerated aging at 318 K/75% RH for 14 days

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.